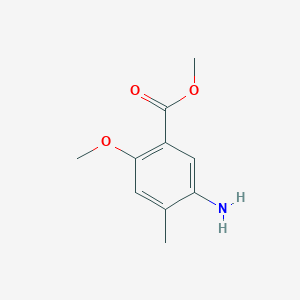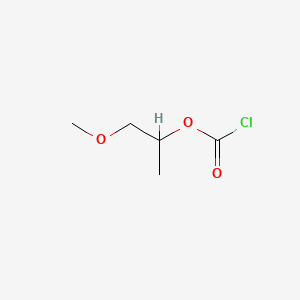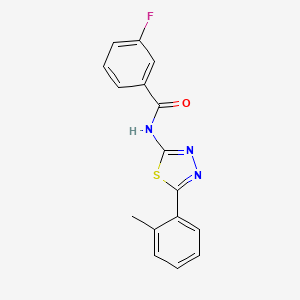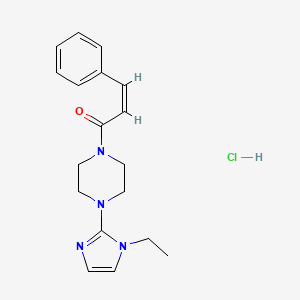![molecular formula C24H21N5O4 B2480239 2-(furan-2-yl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540505-12-2](/img/structure/B2480239.png)
2-(furan-2-yl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The targeted compound is a structurally complex heterocyclic compound that likely exhibits a range of biological activities given its structural motifs. The compound incorporates elements of triazolopyrimidine, furan, and phenol, which are common in substances with diverse pharmacological properties.
Synthesis Analysis
The synthesis of similar triazolopyrimidines typically involves multi-component reactions or cyclocondensation processes. For instance, triazolopyrimidines can be synthesized through three-component condensation involving aromatic aldehydes, ethyl cyanoacetate, and diamino compounds in alkaline ethanol conditions (Ranjbar‐Karimi et al., 2010). Another method includes cyclocondensation of acetylated triazolopyrimidines with hydroxylamine or hydrazine, leading to various substituted triazolopyrimidines (Desenko et al., 1998).
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives can be elucidated through spectroscopic methods such as NMR, IR, UV, and mass spectrometry. X-ray crystallography provides definitive structural confirmation and reveals the geometry around the heterocyclic core. For example, the molecular structure of similar compounds has been characterized by X-ray diffraction, confirming heterocyclic ring structures and substituent positions (Canfora et al., 2010).
Chemical Reactions and Properties
Triazolopyrimidines undergo various chemical reactions, including cyclocondensation, alkylation, and ring-chain isomerism, influenced by the nature of substituents and reaction conditions. The presence of functional groups such as hydroxyphenyl and methoxyphenyl in the compound suggests potential for specific reactivity patterns, including nucleophilic substitution and potential for forming metal complexes (Pryadeina et al., 2008).
Applications De Recherche Scientifique
Synthetic Methodologies and Derivative Exploration Research into similar compounds involves the development of novel synthetic pathways to create derivatives that may exhibit a range of biological activities. For example, a study on the synthesis of new furo[2,3-d]pyrimidines and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines involved reactions of 2-aminofuran-3-carbonitriles with various reagents to yield compounds with potential pharmacological properties (Shaker, 2006).
Antimicrobial and Antiprotozoal Activity Compounds with furan and pyrimidine moieties have been evaluated for their antimicrobial and antiprotozoal activities. For instance, derivatives of imidazo[1,2-a]pyridines, which share a similar complexity in molecular structure, have shown significant activity against protozoal infections (Ismail et al., 2004). These studies contribute to understanding how structural variations influence biological efficacy and can guide the development of new therapeutic agents.
DNA Binding Affinity Research on compounds structurally related to the one often explores their DNA binding affinity, which is crucial for designing drugs that target genetic material in pathogens or cancer cells. For example, the binding affinity of furamidine, a compound with a furan ring, to DNA sequences has been extensively studied to understand its mechanism of action at the molecular level (Laughton et al., 1995).
Propriétés
IUPAC Name |
2-(furan-2-yl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c1-14-20(23(31)26-17-6-3-4-7-18(17)32-2)21(15-9-11-16(30)12-10-15)29-24(25-14)27-22(28-29)19-8-5-13-33-19/h3-13,21,30H,1-2H3,(H,26,31)(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMGMCOFRHNMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=CC=C(C=C4)O)C(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2480156.png)
![2-[[2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl]amino]ethanol](/img/structure/B2480157.png)
![(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2480158.png)

![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2480161.png)



![benzyl N-[1-(aminomethyl)cyclopentyl]carbamate](/img/structure/B2480166.png)
![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2480167.png)
![2,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2480173.png)


